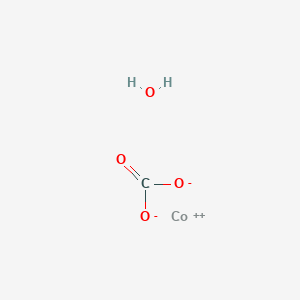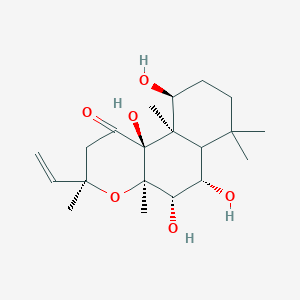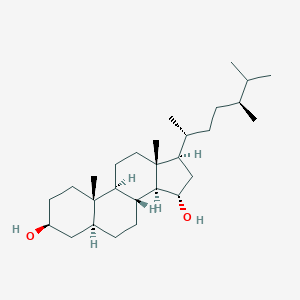
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride
Overview
Description
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as 5-F-HDPAT, is a fluorinated compound that has been studied extensively in recent years for its potential use in scientific research applications. This compound has been studied for its ability to act as an agonist of serotonin receptors, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Neuroendocrine Responses and Receptor Interactions
- Desensitization of Hypothalamic 5-HT1A Receptors : Repeated injections of paroxetine led to desensitization of hypothalamic 5-HT1A receptors, with significant reductions in hormone responses to the 5-HT1A agonist 8-hydroxy-2-(dipropylamino)tetralin. This effect was not due to changes in the density of 5-HT1A receptors but was associated with a region-specific reduction in the levels of G(i) and G(o) proteins, suggesting their possible role in the desensitization process (Li, Muma, Battaglia, & van de Kar, 1997).
- Corticosterone-enhancing Effects Unrelated to 5-HT1A Receptor : (S)-UH301, a derivative of 8-hydroxy-2-(dipropylamino)tetralin, increased plasma corticosterone levels, an effect not mediated by the 5-HT1A receptor. Despite its potent 5-HT1A receptor antagonistic effects, the corticosterone secretion induced by (S)-UH301 was found to be mediated by a non-5-HT1A receptor mechanism (Groenink, van der Gugten, Mos, Maes, & Olivier, 1995).
Learning and Memory
- Influence on Learning Consolidation : The compound (+/-)-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) was found to have a facilitatory effect on learning consolidation. This effect involves activation of 5-HT(1A) receptors and potentially the 5-HT(7) receptor, suggesting a complex interplay in modulating learning processes (Meneses & Terrón, 2001).
Serotonin Receptor and Binding Site Alterations
- Alterations in Schizophrenia : Studies have shown significant alterations in the expression of central 5-HT1A and 5-HT2A receptors in schizophrenia. Notably, 5-HT1A binding site densities were increased in specific brain regions without accompanying changes in 5-HT1A receptor mRNA, indicating a complex modulation pattern potentially contributing to the disorder's pathophysiology (Burnet, Eastwood, & Harrison, 1996).
Serotonin Autoreceptor Blocking Properties
- Blocking Properties of Beta Adrenoceptor Antagonists : Studies on (-)penbutolol revealed 5-HT1A and 5-HT1B autoreceptor antagonist properties, indicating its potential utility in studying central 5-HT receptor-mediated function. This provides insights into the complex role of serotonin receptors in the central nervous system (Hjorth & Sharp, 1993).
properties
IUPAC Name |
(7S)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUVCCNCUAFKAH-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C=CC(=C2C1)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155410 | |
| Record name | 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride | |
CAS RN |
127126-22-1 | |
| Record name | 1-Naphthalenol, 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-, hydrochloride (1:1), (7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127126-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-8-HYDROXY-2-(DIPROPYLAMINO)TETRALIN HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T7773JH5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)







![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
